- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

943749-58-4 structure
商品名:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS番号:943749-58-4
MF:C9H8BrNO
メガワット:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 化学的及び物理的性質
名前と識別子
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- インチ: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- InChIKey: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C(=C(C=CC=2)Br)CN1
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 97% | 100mg |
$259.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y0996652-1g |
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one |
943749-58-4 | 95% | 1g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
Aaron | AR00LJ8D-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
$184.00 | 2025-02-28 | |
1PlusChem | 1P00LJ01-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$418.00 | 2025-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-5g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 5g |
$1440 | 2023-09-07 | |
eNovation Chemicals LLC | Y1050517-500mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 500mg |
$660 | 2025-02-20 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
はんのうじょうけん
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
リファレンス
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Synthetic Routes 6
はんのうじょうけん
リファレンス
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) 関連製品
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推奨される供給者
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

清らかである:99%
はかる:5g
価格 ($):2142.0